Methyl 3-(5-formyl-2-furyl)benzoate
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Overview
Description
“Methyl 3-(5-formyl-2-furyl)benzoate” is a chemical compound with the molecular formula C13H10O41. It has a molecular weight of 230.2221. This compound is used in various fields of research2.
Synthesis Analysis
The synthesis of “Methyl 3-(5-formyl-2-furyl)benzoate” is not widely documented in the available literature. However, it is commercially available and can be purchased from various chemical suppliers2.Molecular Structure Analysis
The InChI code for “Methyl 3-(5-formyl-2-furyl)benzoate” is 1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H32. This code provides a specific identifier for the molecular structure of the compound.
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-(5-formyl-2-furyl)benzoate” are not well-documented in the available literature. More research is needed to fully understand the reactivity of this compound.Physical And Chemical Properties Analysis
“Methyl 3-(5-formyl-2-furyl)benzoate” has a molecular weight of 230.222. The compound is stored at a temperature of 2~8 C and has a purity of 95%2.Scientific Research Applications
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Organic Synthesis
- Methyl-2-formyl benzoate is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .
- It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
- The methods of application or experimental procedures involve various synthetic routes for the preparation of methyl-2-formyl benzoate (via two-step and one-step methodologies) .
- The outcomes obtained include the preparation of compounds with pharmaceutical applications .
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Organic Electronics
Safety And Hazards
The safety data sheet for “Methyl 3-(5-formyl-2-furyl)benzoate” indicates that it is a combustible liquid3. It is harmful if swallowed and harmful to aquatic life3. Proper safety precautions should be taken when handling this compound.
Future Directions
The future directions for the use and study of “Methyl 3-(5-formyl-2-furyl)benzoate” are not clearly defined in the available literature. However, given its use in various fields of research2, it is likely that further studies will continue to explore its properties and potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJUCGRDCLMOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392613 |
Source
|
Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-formyl-2-furyl)benzoate | |
CAS RN |
591723-69-2 |
Source
|
Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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